molecular formula C12H10INO2 B7477271 N-(3-iodo-4-methylphenyl)furan-2-carboxamide

N-(3-iodo-4-methylphenyl)furan-2-carboxamide

Cat. No. B7477271
M. Wt: 327.12 g/mol
InChI Key: SEPFFTLULGJHDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-iodo-4-methylphenyl)furan-2-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of furan carboxamides, which are known for their diverse biological activities. N-(3-iodo-4-methylphenyl)furan-2-carboxamide has been found to exhibit potent anticancer, anti-inflammatory, and antiviral activities.

Mechanism of Action

The exact mechanism of action of N-(3-iodo-4-methylphenyl)furan-2-carboxamide is not fully understood. However, studies have suggested that this compound may exert its biological activities through the modulation of various signaling pathways. N-(3-iodo-4-methylphenyl)furan-2-carboxamide has been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. This compound has also been found to activate the p53 signaling pathway, which is involved in apoptosis.
Biochemical and Physiological Effects:
N-(3-iodo-4-methylphenyl)furan-2-carboxamide has been found to exhibit several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models. N-(3-iodo-4-methylphenyl)furan-2-carboxamide has also been found to reduce inflammation and inhibit viral replication.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-iodo-4-methylphenyl)furan-2-carboxamide in lab experiments include its potent biological activities and its relatively simple synthesis method. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of N-(3-iodo-4-methylphenyl)furan-2-carboxamide. One direction is to further investigate the mechanism of action of this compound and identify its molecular targets. Another direction is to explore the potential use of this compound in combination with other anticancer drugs to enhance its therapeutic efficacy. Additionally, the development of more soluble analogs of N-(3-iodo-4-methylphenyl)furan-2-carboxamide could improve its bioavailability and reduce its toxicity.

Synthesis Methods

The synthesis of N-(3-iodo-4-methylphenyl)furan-2-carboxamide involves the reaction of 3-iodo-4-methylphenyl isocyanate with furan-2-carboxylic acid. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified by column chromatography to obtain pure N-(3-iodo-4-methylphenyl)furan-2-carboxamide.

Scientific Research Applications

N-(3-iodo-4-methylphenyl)furan-2-carboxamide has been extensively studied for its potential use in the treatment of cancer. Studies have shown that this compound exhibits potent anticancer activity against a variety of cancer cell lines, including breast cancer, prostate cancer, and lung cancer. N-(3-iodo-4-methylphenyl)furan-2-carboxamide has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
In addition to its anticancer activity, N-(3-iodo-4-methylphenyl)furan-2-carboxamide has also been found to exhibit anti-inflammatory and antiviral activities. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. N-(3-iodo-4-methylphenyl)furan-2-carboxamide has also been found to inhibit the replication of several viruses, including influenza virus and HIV.

properties

IUPAC Name

N-(3-iodo-4-methylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10INO2/c1-8-4-5-9(7-10(8)13)14-12(15)11-3-2-6-16-11/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPFFTLULGJHDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-iodo-4-methylphenyl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.